Penta-1,4-diyne
Overview
Description
Penta-1,4-diyne, also known as 1,4-pentadiyne, is a chemical compound belonging to the alkyne family. It is characterized by its linear structure with two triple bonds located at the 1st and 4th positions of a five-carbon chain. This compound is a structural isomer of 1,3-pentadiyne and has the molecular formula C₅H₄ .
Synthetic Routes and Reaction Conditions:
Propargyl Bromide and Ethynylmagnesium Bromide: The first successful synthesis of this compound involved the reaction of propargyl bromide with ethynylmagnesium bromide in the presence of a copper (I) chloride catalyst in tetrahydrofuran (THF).
Verkruijsse and Hasselaar Method: An improved synthesis method replaced copper (I) chloride with copper (I) bromide and propargyl bromide with propargyl tosylate.
Flash Vacuum Pyrolysis: This method involves the pyrolysis of 3-ethynylcycloprop-1-ene at 550°C, yielding this compound and penta-1,2-dien-4-yne as a side product.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented, likely due to its limited commercial applications and the complexity of its synthesis.
Types of Reactions:
Reduction: Reduction reactions can convert this compound into other compounds, but detailed conditions and reagents are not specified.
Substitution: Substitution reactions involving this compound can lead to various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Copper (I) Chloride and Bromide: These catalysts are commonly used in the synthesis of this compound.
Tetrahydrofuran (THF): This solvent is frequently used in the synthesis process.
Major Products Formed:
- The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the pyrolysis of 3-ethynylcycloprop-1-ene yields this compound and penta-1,2-dien-4-yne .
Scientific Research Applications
Penta-1,4-diyne has several applications in scientific research:
Mechanism of Action
The mechanism of action of penta-1,4-diyne involves its ability to participate in various chemical reactions due to the presence of two triple bonds. These triple bonds make it highly reactive and capable of forming new bonds with other molecules. The specific molecular targets and pathways depend on the type of reaction and the reagents involved .
Comparison with Similar Compounds
1,3-Pentadiyne: This is a structural isomer of penta-1,4-diyne, with the triple bonds located at the 1st and 3rd positions.
1,4-Pentadiene: This compound has double bonds instead of triple bonds, making it less reactive compared to this compound.
Uniqueness of this compound:
Properties
IUPAC Name |
penta-1,4-diyne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4/c1-3-5-4-2/h1-2H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDROPVLMRLHTDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179202 | |
Record name | Penta-1,4-diyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24442-69-1 | |
Record name | Penta-1,4-diyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024442691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penta-1,4-diyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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